molecular formula C13H17NO2 B13004807 2-(Hydroxyimino)-1-mesitylbutan-1-one

2-(Hydroxyimino)-1-mesitylbutan-1-one

Cat. No.: B13004807
M. Wt: 219.28 g/mol
InChI Key: RWPQJCLUZYJQIG-SDNWHVSQSA-N
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Description

2-(Hydroxyimino)-1-mesitylbutan-1-one is an organic compound that features a hydroxyimino functional group attached to a mesityl-substituted butanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydroxyimino)-1-mesitylbutan-1-one typically involves the reaction of mesityl-substituted butanone with hydroxylamine hydrochloride under acidic or basic conditions. The reaction proceeds through the formation of an oxime intermediate, which is then isolated and purified.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as recrystallization and chromatography are commonly employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Hydroxyimino)-1-mesitylbutan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.

    Reduction: Reduction reactions can convert the hydroxyimino group to an amine.

    Substitution: The hydroxyimino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can react with the hydroxyimino group under mild conditions.

Major Products Formed

    Oxidation: Nitroso derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Hydroxyimino)-1-mesitylbutan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Hydroxyimino)-1-mesitylbutan-1-one involves its interaction with molecular targets through its hydroxyimino group. This functional group can form hydrogen bonds and participate in redox reactions, influencing various biochemical pathways. The compound’s effects are mediated by its ability to interact with enzymes and other proteins, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    2-(Hydroxyimino)acetate: Similar in structure but with different substituents.

    2-(Hydroxyimino)aldehydes: Share the hydroxyimino functional group but differ in the carbonyl-containing moiety.

Uniqueness

2-(Hydroxyimino)-1-mesitylbutan-1-one is unique due to the presence of the mesityl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

(2E)-2-hydroxyimino-1-(2,4,6-trimethylphenyl)butan-1-one

InChI

InChI=1S/C13H17NO2/c1-5-11(14-16)13(15)12-9(3)6-8(2)7-10(12)4/h6-7,16H,5H2,1-4H3/b14-11+

InChI Key

RWPQJCLUZYJQIG-SDNWHVSQSA-N

Isomeric SMILES

CC/C(=N\O)/C(=O)C1=C(C=C(C=C1C)C)C

Canonical SMILES

CCC(=NO)C(=O)C1=C(C=C(C=C1C)C)C

Origin of Product

United States

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